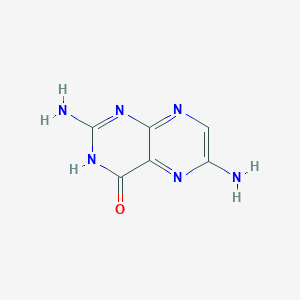

2,6-Diaminopteridin-4(1H)-one

Description

Properties

CAS No. |

13416-53-0 |

|---|---|

Molecular Formula |

C6H6N6O |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

2,6-diamino-3H-pteridin-4-one |

InChI |

InChI=1S/C6H6N6O/c7-2-1-9-4-3(10-2)5(13)12-6(8)11-4/h1H,(H2,7,10)(H3,8,9,11,12,13) |

InChI Key |

XTWOFPSNCANIQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diaminopteridin 4 1h One and Its Derivatives

Classical and Contemporary Synthetic Approaches to the Pteridine (B1203161) Scaffold

The construction of the pteridine core is a pivotal step in the synthesis of 2,6-diaminopteridin-4(1H)-one and its analogues. Over the years, a variety of synthetic methods have been developed, ranging from classical condensation reactions to more modern multi-component strategies.

Condensation Reactions Utilizing Pyrimidine (B1678525) Precursors

A well-established and widely utilized method for constructing the pteridine ring system is the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. researchgate.net This approach, often referred to as the Isay reaction, provides a direct route to pteridine derivatives. researchgate.net

In the context of synthesizing derivatives related to this compound, a key starting material is often a suitably substituted 2,4,5,6-tetraaminopyrimidine (B94255). For instance, the synthesis of 2,4-diamino-6-hydroxymethylpteridine, a closely related compound and a precursor to methotrexate (B535133), involves the condensation of 2,4,5,6-tetraaminopyrimidine hydrochloride with dihydroxyacetone. google.comgoogle.com The reaction conditions, particularly the pH, are crucial for directing the regioselectivity of the condensation to favor the desired 6-substituted isomer over the 7-substituted byproduct. google.comprepchem.com An improved process for this reaction involves maintaining a pH between 1.0 and 2.5 and the slow addition of an aqueous solution of dihydroxyacetone to the pyrimidine salt. google.com

Another variation involves the condensation of 4,5-diaminopyrimidine-2,6-dione with dicarbonyl compounds to yield pteridine derivatives. researchgate.net Furthermore, 2,4-diamino-5-nitrosopyrimidine-6-one can be condensed with aldehydes and ketones to produce pteridines. researchgate.net These classical methods, while effective, sometimes face challenges in terms of regioselectivity and the availability of the dicarbonyl component.

| Pyrimidine Precursor | Condensing Agent | Resulting Pteridine Type | Reference |

|---|---|---|---|

| 2,4,5,6-Tetraaminopyrimidine Hydrochloride | Dihydroxyacetone | 2,4-Diamino-6-hydroxymethylpteridine | google.comgoogle.com |

| 4,5-Diaminopyrimidine-2,6-dione | Dicarbonyl Compounds | Pteridine Derivatives | researchgate.net |

| 2,4-Diamino-5-nitrosopyrimidine-6-one | Aldehydes/Ketones | Pteridine Derivatives | researchgate.net |

Multi-component Cyclocondensation Strategies

More contemporary approaches have focused on the development of multi-component reactions (MCRs) to streamline the synthesis of highly substituted pyrimidines and, by extension, pteridines. These strategies offer advantages in terms of efficiency and atom economy by combining multiple starting materials in a single pot. For example, a three-component coupling reaction catalyzed by zinc chloride can produce various 4,5-disubstituted pyrimidine derivatives from enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org While not directly yielding pteridines, the resulting pyrimidines can be valuable precursors.

Another innovative MCR involves the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.org This method proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Such strategies highlight the ongoing efforts to develop more versatile and sustainable routes to the pyrimidine core, which can then be elaborated into the pteridine scaffold.

Functionalization and Derivatization Strategies of the Pteridine Core

Once the pteridine scaffold is assembled, further functionalization is often necessary to introduce desired substituents and create a diverse range of derivatives. These modifications are crucial for tuning the biological activity and physicochemical properties of the final compounds.

Introduction of Substituents at Specific Positions

The introduction of substituents at specific positions on the pteridine ring is a key aspect of its derivatization. The C6 position is of particular biological importance, as many naturally occurring and pharmacologically active pteridines are substituted at this site. clockss.orgmdpi.com

One method for introducing carbon substituents at the C6 position involves the reaction of 1,3-dimethyl-6-trifluoromethanesulfonyloxylumazine with carbanions derived from 1,3-dicarbonyl compounds. clockss.org This approach allows for the regioselective formation of 6-alkylated pteridines. clockss.org

The introduction of a bromomethyl group at the C6 position is a particularly useful transformation, as it provides a reactive handle for further nucleophilic displacement reactions. The synthesis of 6-(bromomethyl)-2,4-pteridinediamine hydrobromide is a key step in improved syntheses of methotrexate and related compounds. google.comnih.govacs.org This intermediate allows for the union of the (2,4-diamino-6-pteridinyl)methyl group with various side chains through reactions with amines, hydroxyls, and sulfhydryl functional groups. google.com

Furthermore, 6-(bromomethyl)-2,4-pteridinediamine hydrobromide can be converted to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide by treatment with hydrobromic acid. consensus.app This latter compound is valuable for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors, especially those with functional groups that are incompatible with the conditions required for the deamination of the corresponding 2,4-diaminopteridine (B74722) analogues. consensus.app

Coupling Reactions (e.g., Negishi, Sonogashira) for Advanced Derivatization

For more advanced derivatization, palladium-catalyzed cross-coupling reactions, such as the Negishi and Sonogashira reactions, have emerged as powerful tools in heterocyclic chemistry. While specific examples for this compound are not extensively detailed in the provided context, the general applicability of these reactions to heterocyclic systems suggests their potential for creating novel pteridine derivatives.

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is particularly noteworthy. wikipedia.orglibretexts.org It is carried out under mild conditions using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction has been widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orglibretexts.org The ability to introduce alkynyl groups onto the pteridine scaffold would open up avenues for further transformations and the creation of unique molecular architectures.

| Reaction | Reactants | Bond Formed | Catalyst System | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Carbon-Carbon (sp-sp2) | Palladium & Copper | wikipedia.orglibretexts.org |

| Negishi Coupling | Organozinc Compound + Aryl/Vinyl Halide | Carbon-Carbon (sp2-sp2 or sp2-sp3) | Palladium or Nickel | youtube.com |

Synthesis of Key Intermediates (e.g., 6-(bromomethyl)-2,4-pteridinediamine hydrobromide)

The synthesis of key intermediates is a cornerstone of any multi-step synthetic sequence. As previously mentioned, 6-(bromomethyl)-2,4-pteridinediamine hydrobromide is a pivotal intermediate. nih.govacs.org Its preparation involves the reaction of 2,4-diamino-6-pteridinemethanol hydrobromide with triphenylphosphine (B44618) dibromide or phosphorus tribromide. google.com The starting 2,4-diamino-6-pteridinemethanol hydrobromide is itself synthesized from 2,4,5,6-tetraaminopyrimidine sulfate (B86663) and dihydroxyacetone. google.com

The availability of this brominated intermediate has significantly improved the syntheses of methotrexate and its analogues. nih.govacs.org The bromine atom can be readily displaced by various nucleophiles, providing a convergent and flexible approach to a wide range of 6-substituted 2,4-diaminopteridines. google.com

Stereoselective Synthesis of Chiral Pteridine Derivatives

The introduction of chirality into pteridine derivatives is a key challenge in their synthesis, as the biological activity of these molecules can be highly dependent on their stereochemistry. While specific methods for the stereoselective synthesis of this compound are not extensively documented, general principles of asymmetric synthesis can be applied to achieve chiral induction.

One common strategy is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For instance, in the synthesis of other chiral heterocyclic compounds, such as tricyclic pyrones, chiral auxiliaries have been successfully employed to control the formation of stereocenters. nih.govnih.gov A similar approach could be envisioned for pteridine synthesis, where a chiral amine or alcohol is reacted with a pteridine precursor to form a diastereomeric intermediate, which can then be separated and the auxiliary removed to yield the desired enantiomerically enriched pteridine derivative.

Another powerful technique is the use of chiral catalysts in key bond-forming reactions. For example, palladium-catalyzed displacement reactions have been used for the synthesis of chiral tricyclic pyrone molecules. nih.govnih.gov In the context of pteridine synthesis, a chiral catalyst could potentially be used in a cyclization step to create a stereocenter with high enantioselectivity. The development of such catalytic systems would represent a significant advancement in the efficient synthesis of chiral pteridine derivatives.

Furthermore, the stereoselective reduction of a prochiral ketone or imine on a pteridine precursor could be a viable route. Substrate-controlled reductions using bulky reducing agents have been shown to be effective in the synthesis of chiral amino acids, where the existing stereocenters in the molecule direct the approach of the reducing agent. wikipedia.org This strategy could be applied to a pteridine intermediate with an appropriately positioned prochiral group.

A summary of potential stereoselective strategies is presented in the table below.

| Strategy | Description | Potential Application to Pteridine Synthesis |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | A chiral amine or alcohol could be reacted with a pyrimidine precursor before cyclization to form the pteridine ring system. |

| Chiral Catalysts | A chiral catalyst is used to create a new stereocenter with high enantioselectivity. | A chiral metal complex could catalyze the cyclization step or a subsequent functionalization of the pteridine core. |

| Substrate-Controlled Diastereoselective Reactions | Existing stereocenters in the substrate direct the stereochemical outcome of a reaction. | A pteridine precursor with a chiral side chain could undergo a diastereoselective reaction to introduce a new stereocenter. |

Innovations in Sustainable and Efficient Pteridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including pteridines. The goal is to develop methods that are more environmentally friendly, safer, and more efficient. nih.gov

One area of innovation is the use of greener reaction media. Traditional organic solvents can be hazardous and environmentally damaging. The use of water, ionic liquids, or solvent-free conditions can significantly improve the sustainability of a synthesis. For example, the condensation of 2,4,5,6-tetraaminopyrimidine with dihydroxyacetone to form 2,4-diamino-6-hydroxymethylpteridine has been carried out in water. google.com

The development of catalytic methods is another key aspect of sustainable synthesis. Catalysts can reduce the amount of reagents needed and can often be recycled and reused. For instance, the use of magnetic nanoparticles as catalysts has been explored for the synthesis of dihydropyridines, a related class of heterocyles, allowing for easy separation and reuse of the catalyst. google.com The application of similar catalytic systems to pteridine synthesis could lead to more efficient and sustainable processes.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can also improve the efficiency and sustainability of a synthetic route by reducing the need for intermediate purification steps and minimizing waste. The synthesis of 1,4-dihydropyridines has been achieved through a one-pot condensation reaction, and similar strategies could be developed for pteridine derivatives. google.com

The table below summarizes some innovative and sustainable approaches applicable to pteridine synthesis.

| Innovation | Description | Benefit |

| Green Solvents | Use of water, ionic liquids, or solvent-free conditions. | Reduced environmental impact and improved safety. |

| Catalysis | Use of recyclable catalysts, such as magnetic nanoparticles. | Increased efficiency, reduced waste, and potential for catalyst reuse. |

| One-Pot Reactions | Multiple reaction steps are performed in a single reaction vessel. | Reduced workup and purification steps, leading to higher overall yield and less waste. |

Computational Approaches in Synthetic Pathway Design

Computational chemistry has become an invaluable tool in the design and optimization of synthetic pathways. acs.orgnih.govnih.gov While specific computational studies on the synthetic pathway design for this compound are not prevalent, the general principles of computational chemistry can be readily applied.

One of the key applications of computational chemistry is the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to study reaction mechanisms and predict the feasibility of a proposed synthetic step. These calculations can provide insights into the transition state energies and reaction barriers, allowing chemists to choose the most promising reaction conditions. mdpi.com For example, computational studies have been used to investigate the electronic structure of pterins and their interactions with enzymes, which can inform the design of synthetic targets. mdpi.com

Molecular modeling and docking simulations can be used to predict the binding of reactants and catalysts, which is particularly useful in the design of stereoselective syntheses. acs.orgnih.gov By understanding how a chiral catalyst interacts with a pteridine precursor, it may be possible to design more effective catalysts with higher enantioselectivity. Computational methods have been extensively used in the design of inhibitors for pteridine reductase, demonstrating their utility in studying pteridine-ligand interactions. acs.orgnih.govnih.gov

Retrosynthetic analysis software can also aid in the design of synthetic pathways. These programs can suggest potential disconnections in the target molecule, leading to simpler starting materials. While these tools are still in development, they have the potential to accelerate the discovery of new and efficient synthetic routes.

The table below highlights the application of computational approaches in synthetic design.

| Computational Method | Application | Information Gained |

| Quantum Mechanics (DFT) | Studying reaction mechanisms and predicting reaction barriers. | Transition state energies, reaction feasibility, and electronic properties of intermediates. |

| Molecular Modeling/Docking | Predicting the interaction of reactants, catalysts, and substrates. | Binding affinities, preferred conformations, and insights for catalyst design. |

| Retrosynthetic Analysis Software | Proposing synthetic disconnections and potential starting materials. | Novel synthetic routes and identification of key intermediates. |

Biological and Biochemical Roles of 2,6 Diaminopteridin 4 1h One and Its Derivatives

Involvement in Metabolic Pathways

Association with Folic Acid Metabolism

2,6-Diaminopteridin-4(1H)-one, a derivative of the core pteridine (B1203161) structure, is intricately linked with folic acid (vitamin B9) metabolism. Folic acid itself is a pterin-based compound that is essential for human health but cannot be synthesized by the body. cinz.nz Once consumed, folic acid is reduced to dihydrofolate (DHF) and then to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). cinz.nz THF is a crucial coenzyme in one-carbon transfer reactions, which are vital for the synthesis of amino acids and nucleic acids. cinz.nzinfantrisk.com

The metabolic pathway of folic acid is essential for numerous cellular processes, including DNA synthesis and repair. infantrisk.com Folate coenzymes are required for the metabolism of several key amino acids, including methionine, cysteine, serine, glycine, and histidine. oregonstate.edu The conversion of homocysteine to methionine is dependent on both folate (in the form of 5-methyltetrahydrofolate) and vitamin B12. oregonstate.edu A deficiency in folate can disrupt this process, leading to decreased methionine synthesis and an accumulation of homocysteine. oregonstate.edu

Pterins, including derivatives like this compound, are a class of heterocyclic compounds that play central roles in a variety of biological processes beyond their initial discovery as pigments in butterfly wings. cinz.nz While humans cannot synthesize folic acid, they can produce simpler pterin-based compounds endogenously from guanosine (B1672433) triphosphate (GTP). cinz.nz

Interplay with Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways

The metabolic products of folic acid are essential for the de novo synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. utah.edunih.govslideshare.net The synthesis of these nucleotides occurs through two main pathways: the de novo pathway, which builds them from simple precursor molecules, and the salvage pathway, which recycles bases and nucleotides from the degradation of DNA and RNA. slideshare.net

The de novo synthesis of both purine and pyrimidine nucleotides is a complex, multi-step enzymatic process that has a high energy requirement. nih.govslideshare.net For instance, purine synthesis begins with ribose-5-phosphate (B1218738) and proceeds through a series of reactions to form inosine (B1671953) monophosphate (IMP), which then serves as a precursor for adenosine (B11128) monophosphate (AMP) and guanosine monophosphate (GMP). slideshare.netnih.gov Tetrahydrofolate derivatives contribute one-carbon units at two different steps in the purine biosynthesis pathway.

Similarly, pyrimidine synthesis begins with the formation of carbamoyl (B1232498) phosphate, which eventually leads to the production of uridine (B1682114) monophosphate (UMP). youtube.com UMP is then converted to other pyrimidine nucleotides like cytidine (B196190) triphosphate (CTP). nih.gov The synthesis of thymidylate (dTMP) from uridylate (dUMP) is catalyzed by thymidylate synthase, an enzyme that requires N5, N10-methylenetetrahydrofolate as a one-carbon donor. nih.gov Inhibition of this step can lead to cell death due to interference with DNA replication. nih.gov Therefore, the integrity of the folic acid metabolic pathway, in which pteridine compounds are central, is critical for the production of purines and pyrimidines.

Role as a Constituent of Pterin-containing Cofactors (e.g., Molybdenum Cofactor)

Pterins are fundamental components of various essential enzyme cofactors. One of the most significant is the molybdenum cofactor (MoCo), which is required by a class of enzymes known as molybdoenzymes. mdpi.com In humans, these enzymes include sulfite (B76179) oxidase, xanthine (B1682287) dehydrogenase, and aldehyde oxidase. The pterin (B48896) component of MoCo is a unique, sulfur-containing pterin called molybdopterin.

Molybdenum cofactor deficiency (MoCD) is a rare, autosomal recessive inherited disorder that leads to the inability to synthesize MoCo. nih.gov This results in the loss of function of all molybdoenzymes, leading to severe neurological damage and often early death. nih.gov The diagnosis of MoCD can be established by identifying pathogenic variants in the genes responsible for MoCo synthesis (MOCS1, MOCS2, GPHN, or MOCS3) or by measuring the reduced activity of sulfite oxidase in cultured fibroblasts. nih.gov

The biosynthesis of MoCo is a complex process that starts from GTP and involves several enzymatic steps to produce the pterin moiety. This underscores the critical role of pterin chemistry in fundamental enzymatic processes beyond folate metabolism.

Analysis of Metabolic Networks and Flux

The study of metabolic networks and the flow of metabolites through them, known as metabolic flux analysis, provides a deeper understanding of the interconnectedness of pathways involving pteridine compounds. jax.org The folate cycle, purine and pyrimidine synthesis, and amino acid metabolism are all intricately linked through shared intermediates and cofactors derived from pterins. oregonstate.eduyoutube.com

For example, the folate cycle provides the one-carbon units necessary for both purine synthesis and the synthesis of thymidylate, a key component of DNA. youtube.com The availability of folate and the activity of enzymes like DHFR directly impact the flux through these pathways. Computational modeling and experimental techniques are used to analyze these networks and understand how they are regulated and how they respond to perturbations, such as the introduction of enzyme inhibitors. mdpi.com

Enzymatic Interactions and Inhibition Mechanisms

Dihydrofolate Reductase (DHFR) Inhibition by Diaminopteridine Derivatives

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. cinz.nzresearchgate.net Because of its essential role in nucleotide synthesis and cell proliferation, DHFR has been a major target for the development of therapeutic agents, particularly in cancer and infectious diseases. nih.govwikipedia.org

Derivatives of 2,4-diaminopteridine (B74722) and 2,4-diaminopyrimidine (B92962) are potent inhibitors of DHFR. nih.govnih.gov These compounds are structural analogs of the natural substrate, dihydrofolate, and act as competitive inhibitors, binding to the active site of the enzyme with high affinity. wikipedia.org This binding prevents the reduction of DHF, leading to a depletion of the THF pool and subsequent inhibition of DNA synthesis and cell division. nih.gov

Well-known DHFR inhibitors include methotrexate (B535133), a diaminopteridine derivative used in cancer chemotherapy, and trimethoprim, a diaminopyrimidine derivative used as an antibacterial agent. nih.govwikipedia.org The selectivity of these inhibitors for the DHFR of a particular organism (e.g., bacterial vs. human) is a key factor in their therapeutic efficacy. wikipedia.org

Research has also explored the potential of using precursors of potent DHFR inhibitors as a therapeutic strategy. For instance, compounds like 2,4-diamino-6-hydroxymethyl-pteridine (DAP) have been investigated for their ability to be converted into aminopterin, a potent DHFR inhibitor, within pathogenic organisms like Plasmodium falciparum, the parasite that causes malaria. nih.gov This approach aims to selectively generate the toxic compound within the target cell, potentially reducing side effects in the host. nih.gov

The interaction of these inhibitors with the DHFR enzyme involves specific binding interactions within the active site. For example, the binding of methotrexate to DHFR is exceptionally strong and involves the protonation of the N-1 atom of the pteridine ring. researchgate.net The hydrophobic interactions of the pteridine and benzoyl rings of the inhibitor with lipophilic residues in the enzyme's active site also contribute significantly to the binding affinity. researchgate.net

Competitive Binding and Molecular Recognition

Pteridine derivatives, including analogues of this compound, act as competitive inhibitors of DHFR. nih.gov Their structural resemblance to the natural substrate, dihydrofolate, allows them to bind to the active site of the enzyme, thereby preventing the substrate from binding and being reduced. The 2,4-diaminopteridine core is a key feature for binding, mimicking the interactions of the pteridine portion of dihydrofolate. researchgate.netnih.gov Novel methotrexate analogues containing a diaminopteridine moiety have been developed and shown to inhibit DHFR in the low micromolar range. researchgate.netnih.gov

The affinity of these inhibitors is influenced by various substitutions on the pteridine ring, which can form additional interactions within the enzyme's active site. For instance, the development of pteridine-sulfonamide conjugates has demonstrated that modifications to the scaffold can lead to dual inhibition of DHFR and carbonic anhydrases, another important target in cancer therapy. nih.gov

Structural Basis of DHFR-Ligand Interactions

The binding of this compound derivatives to DHFR has been elucidated through structural studies, revealing key interactions within the active site. The active site of DHFR is a hydrophobic pocket with specific residues that form hydrogen bonds and van der Waals interactions with the inhibitor. nih.govresearchgate.net

A conserved arginine residue is crucial for interacting with the glutamate (B1630785) moiety of folate-like inhibitors. nih.gov The pteridine ring of the inhibitors forms hydrogen bonds with conserved amino acid residues, while other parts of the molecule can interact with surrounding hydrophobic residues. researchgate.net The structural similarity between DHFR from different species is high, yet subtle differences in the active site can be exploited to design species-specific inhibitors. researchgate.net For example, the larger active site of Pneumocystis carinii DHFR has been targeted with bulky N,N-diarylaminomethyl side chains at the 6-position of the 2,4-diaminopteridine scaffold, leading to selective inhibition. researchgate.net

Pteridine Reductase 1 (PTR1) Inhibition in Kinetoplastids

In parasitic kinetoplastids, such as Leishmania and Trypanosoma, pteridine reductase 1 (PTR1) plays a crucial role in the folate salvage pathway. pnas.orgacs.org When DHFR is inhibited by antifolate drugs, PTR1 can compensate by reducing pterins and folates, thus conferring drug resistance. pnas.orgacs.org Therefore, dual inhibition of both DHFR and PTR1 is a promising strategy for developing more effective antiparasitic agents. pnas.orgacs.org

Derivatives of this compound have been identified as potent inhibitors of PTR1. pnas.orgnih.gov For example, certain 2,4-diaminopteridine derivatives have shown greater activity against parasite enzymes compared to human enzymes. pnas.org Structure-based design has led to the development of selective PTR1 inhibitors with low nanomolar potency. acs.org The combination of these PTR1 inhibitors with known DHFR inhibitors has demonstrated an additive effect against parasites. pnas.org

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid mediators involved in inflammation. nih.gov Inhibition of LOX is a therapeutic strategy for inflammatory diseases.

A series of N-substituted 2,4-diaminopteridine derivatives have been synthesized and evaluated as inhibitors of soybean lipoxygenase, with some compounds exhibiting IC50 values as low as 100 nM. nih.govtandfonline.com The 2,4-diaminopteridine core has been identified as a novel scaffold for LOX inhibition. tandfonline.com Molecular docking studies have shown that these derivatives can bind to the active site of LOX, blocking the approach of the substrate. tandfonline.comresearchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov Consequently, CDK inhibitors have emerged as a significant class of anticancer agents. youtube.comyoutube.com

Pteridine derivatives have been investigated as inhibitors of various CDKs. For instance, a series of pteridine-7(8H)-one derivatives were designed as dual inhibitors of CDK4 and CDK6, with the most promising compound showing IC50 values of 16.7 nM and 30.5 nM, respectively. nih.govscispace.com Additionally, 2,4,6-triaminopyrimidine (B127396) derivatives have been developed as potent and selective CDK inhibitors. nih.gov The inhibition of CDKs by these compounds can lead to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. researchgate.net Aberrant PI3K signaling is frequently observed in cancer, making it an attractive target for therapeutic intervention. nih.govmdpi.com

Pteridine derivatives have been identified as inhibitors of PI3K isoforms. For example, TG100-115, a 2,4-diaminopteridine derivative, was found to be a potent and specific inhibitor of PI3Kγ and PI3Kδ. nih.gov This compound demonstrated the ability to block signaling events associated with inflammation. nih.gov Other pyrimidine-based derivatives have also been developed as selective PI3K inhibitors. nih.gov

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE), are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease, as it increases acetylcholine levels in the brain. nih.govmdpi.com

While the direct inhibition of cholinesterases by this compound itself is not extensively documented in the provided context, related heterocyclic compounds and their derivatives have been explored as cholinesterase inhibitors. For instance, benzamide (B126) derivatives containing a piperidine (B6355638) core have shown potential to inhibit the AChE enzyme. nih.gov Furthermore, pregnenolone (B344588) derivatives have been synthesized and shown to exhibit concomitant inhibition of both AChE and Aβ1–42 peptide aggregation, another hallmark of Alzheimer's disease. rsc.org

Interactions with Other Enzymes of Biochemical Significance

While the inhibition of dihydrofolate reductase (DHFR) is a well-documented activity of many pteridine derivatives, their interactions are not limited to this enzyme. nih.govijpsonline.comnih.gov Research has revealed that these compounds can modulate the activity of other enzymes with significant biochemical roles, including those involved in inflammatory and signaling pathways.

A novel series of N-substituted 2,4-diaminopteridines has been shown to be effective inhibitors of soybean lipoxygenase, with IC50 values as low as 100 nM. nih.govtandfonline.comnih.gov Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. The 2,4-diaminopteridine core is considered a new scaffold for the inhibition of lipoxygenase. nih.govtandfonline.comnih.gov

Furthermore, certain pteridine derivatives have been identified as potent inhibitors of nitric oxide synthase (NOS). nih.govnih.gov Specifically, 4-amino substituted pteridines have been developed to target the neuronal isoform of NOS (nNOS). nih.gov The overproduction of nitric oxide (NO) by inducible NOS (iNOS) is implicated in various pathological conditions. mdpi.complos.org A focused chemical library based on the pteridine scaffold led to the identification of small molecule inhibitors of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) production, which is a key element in many inflammatory diseases. nih.gov One synthetic pteridine analog, 4AZA2096, was found to potently inhibit this process. nih.gov The inhibitory activity of 2,4-diaminopteridine derivatives against iNOS has also been reported. researchgate.net

The table below summarizes the inhibitory action of selected pteridine derivatives on these enzymes.

| Derivative Class | Target Enzyme | Potency | Reference |

| N-substituted 2,4-diaminopteridines | Soybean Lipoxygenase | IC50 values down to 100 nM | nih.govtandfonline.comnih.gov |

| 4-amino pteridine derivatives | Neuronal Nitric Oxide Synthase (nNOS) | Potent inhibitors | nih.gov |

| 2,4-diaminopteridine derivatives | Inducible Nitric Oxide Synthase (iNOS) | Potent inhibitors | nih.govresearchgate.net |

| 4AZA2096 (a synthetic pteridine analog) | Lipopolysaccharide (LPS)-induced TNF production | Potent inhibitor | nih.gov |

Mechanisms of Biological Activity Beyond Direct Enzymatic Inhibition

The biological effects of this compound and its derivatives extend beyond the direct inhibition of enzymes. These compounds can influence a variety of cellular processes, exhibit protective properties through antioxidant actions, and modulate the immune system.

Pteridine derivatives have been shown to influence cell cycle progression, a fundamental process in cell proliferation. numberanalytics.com For instance, a specific pteridine derivative has been reported to induce cell cycle arrest at the G0/G1 phase in an acute myeloid leukemia (AML) cell line. orientjchem.org This effect on the cell cycle contributes to the compound's ability to inhibit tumor growth. orientjchem.org The modulation of the cell cycle is a key mechanism through which these compounds can exert their anti-proliferative effects. nih.gov

Several pteridine derivatives have demonstrated significant antioxidant and radical-scavenging activities. ijrpr.comresearchgate.net A study on a novel series of N-substituted 2,4-diaminopteridines revealed that many of these compounds exhibited potent lipid antioxidant properties. nih.govtandfonline.comnih.gov The antioxidant capacity of these derivatives was evaluated using various assays, including the linoleic acid peroxidation assay, where one of the most potent compounds, 18g, showed an IC50 value of 0.1 μM. nih.gov The ability of these compounds to scavenge reactive oxygen species (ROS) is significant, as oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammation, cancer, and atherosclerosis. nih.govtandfonline.comnih.gov The 2,4-diaminopteridine core is highlighted as a promising scaffold for developing agents with radical scavenging capabilities. nih.govtandfonline.comnih.gov

The table below presents the antioxidant activity of selected pteridine derivatives.

| Derivative | Assay | Potency (IC50) | Reference |

| 18g (a N-substituted 2,4-diaminopteridine) | Linoleic acid peroxidation | 0.1 μM | nih.gov |

| Various N-substituted 2,4-diaminopteridines | Multiple antioxidant assays | Potent lipid antioxidant properties | nih.govtandfonline.comnih.gov |

The pteridine scaffold is the basis for compounds with notable immunomodulatory and anti-inflammatory effects. ijrpr.comnih.govnih.gov Naturally occurring pteridine analogs are known to possess potent immunomodulatory activity, particularly on the production of TNF. nih.gov The antifolate methotrexate, which contains a 2,4-diaminopteridine core, is used to treat various autoimmune diseases and inflammatory conditions like Crohn's disease and rheumatoid arthritis. nih.govtandfonline.comresearchgate.net This suggests that novel compounds with a pteridine ring could have therapeutic potential for a wide range of diseases involving inflammation. nih.govtandfonline.comresearchgate.net

A synthetic pteridine analog, 4AZA2096, has been shown to effectively treat trinitrobenzenesulfonate (TNBS)-induced colitis in mice, a model for Crohn's disease. nih.gov Oral administration of this compound led to a more rapid recovery, reduced inflammatory lesions, and decreased cell infiltration in the colon. nih.gov Furthermore, some 2-amino-4-piperazin-1-yl-6-(3,4-dimethoxyphenyl)-pteridines have demonstrated immunosuppressive and anti-inflammatory properties. nih.govtandfonline.com In a rat model of colitis, several pteridine derivatives were effective at a low dose with minimal tissue damage. nih.govtandfonline.comnih.gov One derivative, 18f, exhibited a potent anti-inflammatory effect, reducing edema in the rat paw by 41%. nih.govtandfonline.comnih.govresearchgate.net

Interactions with Receptor Systems (e.g., Dopamine (B1211576) Receptors)

The biological targets of pteridine derivatives also include receptor systems. While direct interactions of this compound with dopamine receptors are not extensively documented, the broader class of pteridine derivatives has been explored for its potential to bind to these and other receptors.

There is growing interest in dopamine receptor ligands for the treatment of various neurological and psychiatric disorders. semanticscholar.orgmdpi.comnih.govnih.gov The dopamine D3 receptor, in particular, is a significant target. semanticscholar.orgmdpi.com Although specific pteridine-based dopamine receptor ligands are still under investigation, the structural diversity of the pteridine nucleus makes it a candidate for the development of such agents.

Beyond dopamine receptors, pteridine derivatives have been investigated for their interaction with other receptor types. For example, the 1,4-dihydropyridine (B1200194) ring, which shares some structural similarities with reduced pteridines, has been identified as a suitable scaffold for developing non-steroidal antagonists for the mineralocorticoid receptor (MR). nih.gov This receptor is a key regulator of blood pressure and is implicated in a variety of pathological conditions. nih.gov

Advanced Research on Derivatives and Analogs of 2,6 Diaminopteridin 4 1h One

Design Principles for Novel Pteridine (B1203161) Derivatives

The development of new therapeutic agents based on the 2,6-diaminopteridin-4(1H)-one scaffold is guided by several key design principles. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the pteridine core influence biological activity. By systematically altering different parts of the molecule and assessing the impact on its interaction with a biological target, researchers can build a comprehensive picture of the pharmacophore.

In the context of developing inhibitors against kinetoplastid pteridine reductase 1 (PTR1), a crucial enzyme in parasitic protozoa, SAR studies have been instrumental. For instance, computational fragment-based design coupled with crystallographic structure determination has elucidated key interactions. spirochem.comnih.gov Modifications to the para-aminobenzoic acid (PABA) moiety of pteridine derivatives have been shown to be particularly effective in modulating the compound's interaction profile in a species-specific manner, which is crucial for developing selective antiparasitic agents. spirochem.com The introduction of bulky groups, such as a naphthalene (B1677914) substituent, has been observed to be beneficial for binding to Leishmania major PTR1 (LmPTR1) due to its more elongated and open pocket compared to Trypanosoma brucei PTR1 (TbPTR1). spirochem.com

These systematic studies, involving the synthesis and evaluation of numerous analogs, allow for the derivation of clear SAR models that guide the rational design of more potent and selective inhibitors. nih.gov

Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. spirochem.comcambridgemedchemconsulting.com This involves the substitution of an atom or a group of atoms with another that has similar steric and electronic properties.

While specific examples of bioisosteric replacements for this compound are not extensively detailed in the provided search results, the general principles are widely applicable. For instance, a common bioisosteric replacement for an amide bond, which may be present in side chains of pteridine derivatives, is a 1,2,3-triazole moiety. This replacement can confer resistance to enzymatic cleavage by proteases and improve metabolic stability. Other heterocycles like oxadiazoles (B1248032) are also frequently used as amide bioisosteres to enhance properties such as membrane permeability and bioavailability.

Scaffold modification, a more drastic approach, involves altering the core heterocyclic system itself. In the broader context of fused pyrimidines, replacing the pyrimidine (B1678525) nitrogen with a carbon atom can sometimes retain or even improve potency, although it may significantly impact metabolic stability and pharmacokinetics. Such modifications are a key part of "scaffold hopping," a strategy to discover novel intellectual property and improved drug-like properties.

Multi-target Drug Design Concepts

The complexity of many diseases, particularly infectious diseases and cancer, has spurred the development of multi-target drug design strategies. This approach aims to create a single molecule that can modulate multiple biological targets simultaneously, potentially leading to enhanced efficacy and a lower likelihood of drug resistance.

The pteridine scaffold is well-suited for the development of multi-target inhibitors. Research has demonstrated the successful application of a systematic, multidisciplinary approach to design pteridine derivatives that act as selective antiparasitic compounds by inhibiting multiple enzymes in the folate pathway of trypanosomatids. spirochem.comnih.govnih.gov Specifically, derivatives have been engineered to potently inhibit both pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) in parasites, while showing selectivity over the human ortholog of DHFR. nih.govnih.gov

This dual-target approach is a promising strategy for developing new chemotherapies against neglected tropical diseases like human African trypanosomiasis and leishmaniasis. nih.gov By simultaneously hitting two crucial enzymes in the parasite's folate metabolism, these compounds can exert a more profound and durable therapeutic effect.

"Soft Drug" Design Principles for Controlled Activity

"Soft drug" design is a strategy aimed at developing safer medicines by designing them to undergo a predictable and controlled metabolic inactivation after they have exerted their therapeutic effect. nih.gov This approach integrates metabolism considerations directly into the drug design process to increase the therapeutic index. nih.govresearchgate.net Soft drugs are often designed to be isosteric or isoelectronic analogs of a lead compound but contain a metabolically labile spot, such as an ester group, that facilitates their deactivation. researchgate.netindexcopernicus.comjchemrev.com

The application of soft drug principles to pteridine derivatives involves incorporating a functional group that can be readily metabolized to an inactive form once the drug enters systemic circulation. For example, a metabolically labile ester moiety could be introduced into a side chain of a this compound analog. This ester could be designed to be stable at the target site but rapidly hydrolyzed by esterases in the blood or liver, leading to an inactive carboxylic acid metabolite. This strategy is particularly useful for developing topical agents or drugs where localized activity is desired, thereby minimizing systemic side effects. researchgate.net

While specific examples of soft drugs based on the this compound scaffold are not prominent in the literature, the conceptual framework provides a clear path for designing next-generation pteridine-based therapies with improved safety profiles. nih.govindexcopernicus.comjchemrev.com

Exploration of Diverse Biological Applications

The versatility of the pteridine scaffold has led to its exploration in a wide range of therapeutic areas. A significant focus of this research has been in the field of antifolate agents and their expanding applications.

Antifolate Research and Extended Applications

Antifolates are a class of drugs that interfere with the action of folic acid, a critical vitamin for the synthesis of nucleic acids and amino acids. The enzyme dihydrofolate reductase (DHFR) is a key target for many antifolate drugs. spirochem.com Due to the essential role of the folate pathway in cell proliferation, antifolates have been widely used as anticancer and antimicrobial agents.

Derivatives of this compound are structurally related to folic acid and have been extensively investigated as antifolates. Research in this area has focused on developing selective inhibitors of parasitic DHFR over human DHFR, which is a cornerstone of anti-infective drug discovery. nih.govnih.gov The development of multi-target inhibitors that also hit PTR1, as discussed earlier, represents a significant extension of this research. spirochem.comnih.govnih.gov

Beyond their traditional roles, there is growing interest in repurposing antifolate scaffolds for new applications. For example, dual-action antifolates are being designed to not only inhibit DHFR but also to disrupt bacterial membranes, offering a dual mechanism of action to combat antibiotic resistance. While these specific examples may use different core structures like dihydrotriazines, the underlying principle of extending the utility of antifolate scaffolds is highly relevant to pteridine research.

The continued exploration of pteridine-based antifolates and their analogs holds promise for addressing a range of diseases, from parasitic infections to potentially other proliferative disorders.

Antiparasitic Agent Development

The quest for novel antiparasitic agents has led researchers to explore derivatives of this compound, a pteridine compound. Pteridines are crucial for the biological functions of many organisms, acting as pigments and enzymatic cofactors. nih.gov This has spurred the synthesis of numerous pteridine derivatives to investigate their therapeutic potential against various diseases, including parasitic infections. nih.gov

One significant area of research focuses on inhibiting key enzymes in the folate pathway of parasites, which is essential for their survival. nih.gov Dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) are two such validated targets. nih.govmdpi.com DHFR inhibitors have proven effective against some parasitic diseases like malaria; however, their efficacy against trypanosomatid parasites such as Leishmania and Trypanosoma is often diminished due to the presence of PTR1, which provides a metabolic bypass. mdpi.commdpi.com This has driven the search for dual inhibitors of both DHFR and PTR1. mdpi.com

Derivatives of 2,4-diaminopteridine (B74722) have shown promise in this area. For instance, a study on 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum, the parasite causing malaria, revealed several potent compounds. researchgate.net One of the most active compounds, 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline, exhibited a 50% inhibitory concentration (IC50) of 9 nM. researchgate.net The potentiation of its activity by dapsone, a dihydropteroate (B1496061) synthase inhibitor, suggests that these compounds indeed target dihydrofolate reductase. researchgate.net

Furthermore, computational and multidisciplinary approaches have been employed to design pteridine derivatives with improved antiparasitic activity. nih.gov This has resulted in compounds with picomolar inhibition of Trypanosoma brucei PTR1 and nanomolar inhibition of Leishmania major PTR1. nih.gov Some of these compounds also demonstrated selective submicromolar inhibition of the parasite's DHFR over the human enzyme. nih.gov

The development of antiparasitic agents from the this compound scaffold also extends to other heterocyclic systems. For example, 1,2,4- and 1,3,4-oxadiazoles are heterocyclic rings that have been incorporated into molecules with antiparasitic activity against a range of diseases including trypanosomiasis and leishmaniasis. scielo.brresearchgate.net Similarly, di-substituted urea-derived compounds have shown effectiveness in inhibiting the growth of various Leishmania species and reducing the intracellular parasite load in macrophages. nih.gov

While some pteridine derivatives have shown activity in preliminary assays, further in-depth research is necessary to fully realize their therapeutic potential as antiparasitic agents. nih.gov

Notable Antiparasitic Derivatives and Their Activities

| Compound/Derivative Class | Target Organism/Enzyme | Key Findings | Reference(s) |

| 2,4-Diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum | Potent inhibitor with an IC50 of 9 nM; activity potentiated by dapsone. | researchgate.net |

| Pteridine Derivatives | Trypanosoma brucei PTR1 | Picomolar inhibition. | nih.gov |

| Pteridine Derivatives | Leishmania major PTR1 | Nanomolar inhibition. | nih.gov |

| Pteridine Derivatives | Parasite DHFR | Selective submicromolar inhibition over human DHFR. | nih.gov |

| Di-substituted urea (B33335) derivatives | Leishmania species | Inhibit promastigote growth and reduce intracellular amastigotes. | nih.gov |

| 1,2,4- and 1,3,4-Oxadiazoles | Various parasites | Incorporated into molecules with antiparasitic activity. | scielo.brresearchgate.net |

| Kaurane-type diterpenoids | Leishmania species | Dual inhibitory activity against PTR1/DHFR-TS. | mdpi.com |

| Thiazolidine-2,4-diones | Leishmania infantum | A derivative showed good antileishmanial activity (EC50 = 7 µM) and low cytotoxicity. | mdpi.comnih.gov |

Antimicrobial Research (Antibacterial and Antifungal)

The therapeutic potential of pteridine derivatives extends to antimicrobial applications, with numerous studies investigating their efficacy against a range of bacteria and fungi. nih.govresearchgate.net The diverse biological activities of these compounds highlight their promise as a source for new antimicrobial agents. researchgate.net

Several research groups have synthesized and evaluated various pteridine derivatives for their antibacterial properties. For instance, a series of pteridine and lumazine (B192210) derivatives were tested for their antibacterial activity using the agar (B569324) diffusion method. researchgate.net In this study, one compound demonstrated significant activity against E. coli, while another was highly effective against S. aureus. researchgate.net Another study focused on novel pyrazolo[4,3-g]pteridines, which are fused triheterocyclic systems. jst.go.jp The results indicated that all tested compounds possessed moderate to good antibacterial activities against Gram-positive bacteria like S. aureus and B. cereus, though none were active against the tested Gram-negative species. jst.go.jp Specifically, derivatives with hydroxyethyl, 4-nitrophenyl, and phenylamino (B1219803) substitutions were found to be the most active. jst.go.jp

Furthermore, pterin-sulfonamide conjugates have been developed and shown to act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the folate pathway of bacteria. nih.gov These conjugates demonstrated substantial antimicrobial activity against E. coli. nih.gov The antibacterial effect of some 2,6-disubstituted 4-anilinoquinazolines has also been reported, showing a significant effect on Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov

In the realm of antifungal research, certain pteridine derivatives have also shown promise. For example, 2-amino-6,7-di(pyridin-2-yl)pteridin-4(3H)-one exhibited antifungal activity against C. albicans and C. tropicalis. ijrpr.com A series of dipyridylpteridine derivatives also displayed antifungal potential. researchgate.net Additionally, a 2D-QSAR study on dihydropyrimidine-4-carbonitrile analogs identified key structural features for their antifungal activity against Candida albicans. researchgate.net

The antimicrobial potential is not limited to pteridines alone. Derivatives of 1,2,4-triazole (B32235) have been incorporated into various clinically used drugs and have shown broad-spectrum biological activities, including antibacterial properties. nih.gov

Despite these promising preliminary findings, a deeper and more extensive research effort is required to fully explore and develop pteridine derivatives as effective antimicrobial therapeutics. nih.gov

Summary of Antimicrobial Activity of Pteridine Derivatives

| Derivative Class | Test Organism | Type of Activity | Key Findings | Reference(s) |

| Pteridine/Lumazine Derivatives | E. coli, S. aureus | Antibacterial | One compound showed high activity against E. coli, another against S. aureus. | researchgate.net |

| Pyrazolo[4,3-g]pteridines | S. aureus, B. cereus | Antibacterial | Moderate to good activity against Gram-positive bacteria. | jst.go.jp |

| Pterin-sulfonamide conjugates | E. coli | Antibacterial | Inhibit dihydropteroate synthase (DHPS). | nih.gov |

| 2,6-Disubstituted 4-anilinoquinazolines | B. subtilis, S. aureus | Antibacterial | Significant effect on Gram-positive bacteria. | nih.gov |

| 2-Amino-6,7-di(pyridin-2-yl)pteridin-4(3H)-one | C. albicans, C. tropicalis | Antifungal | Showed antifungal activity. | ijrpr.com |

| Dipyridylpteridine derivatives | Fungi | Antifungal | Displayed antifungal potential. | researchgate.net |

Antiviral Research

The exploration of this compound derivatives and their analogs has revealed significant potential in the development of novel antiviral agents. ijrpr.comresearchgate.net The broad-spectrum antiviral activity of certain classes of these compounds underscores their importance in addressing the challenge of emerging and re-emerging viral infections. researchgate.netnih.gov

Research into purine (B94841) derivatives, which share a heterocyclic core with pteridines, has yielded promising antiviral candidates. For instance, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were synthesized and evaluated for their antiviral properties. nih.govresearchgate.net Several of these compounds demonstrated notable inhibitory activity against HIV in cellular assays. nih.govresearchgate.net One particular derivative, FZJ05, showed significant potency against influenza A/H1N1, with EC50 values much lower than those of established antiviral drugs like ribavirin (B1680618) and amantadine. nih.govresearchgate.net

Furthermore, a system-oriented optimization of multi-target 2,6-diaminopurine (B158960) derivatives has led to the identification of broad-spectrum antiviral agents. nih.gov One such compound, 6i, exhibited low micromolar potency against a range of viruses including Dengue, Zika, West Nile, and Influenza A. nih.gov Notably, this compound also inhibited the replication of SARS-CoV-2. nih.gov

The antiviral potential of pteridine derivatives is also linked to their interaction with various cellular and viral targets. mdpi.com Triterpenoids, for example, have been shown to exhibit a broad spectrum of antiviral activities by interfering with viral adsorption, invasion, and replication. mdpi.com While not pteridine derivatives themselves, the study of their antiviral mechanisms can provide insights for the design of new pteridine-based antivirals.

The development of N-long-chain monoacylated derivatives of 2,6-diaminopyridine (B39239) has also shown promise. nih.gov All N-monoacyl derivatives in one study displayed significant anti-herpes simplex virus (HSV)-1 activity. nih.gov In contrast, the corresponding N,N'-diacyl derivatives did not show significant antiviral activity, highlighting the importance of specific structural features for antiviral efficacy. nih.gov

Carbocyclic nucleoside analogs, which can be considered structural relatives of pteridines, have also been investigated for their antiviral properties. A series of novel 4′-substituted carbocyclic uracil (B121893) derivatives and their monophosphate prodrugs were synthesized and evaluated against a panel of RNA viruses, including SARS-CoV-2 and influenza viruses. mdpi.com

While the research into the antiviral properties of this compound derivatives and their analogs is promising, further studies are needed to elucidate their mechanisms of action and to optimize their therapeutic potential. bsmiab.org

Antiviral Activity of this compound Analogs and Derivatives

| Compound/Derivative Class | Target Virus(es) | Key Findings | Reference(s) |

| N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives | HIV, Influenza A/H1N1 | Some derivatives showed remarkable anti-HIV activity; one was highly potent against influenza A/H1N1. | nih.govresearchgate.net |

| 2,6-Diaminopurine derivatives (e.g., 6i) | Dengue, Zika, West Nile, Influenza A, SARS-CoV-2 | Exhibited broad-spectrum antiviral activity with low micromolar potency. | nih.gov |

| N-Monoacyl-2,6-diaminopyridines | Herpes Simplex Virus-1 (HSV-1) | Showed significant anti-HSV-1 activity. | nih.gov |

| 4′-Substituted carbocyclic uracil derivatives | SARS-CoV-2, Influenza A/B, Norovirus | Synthesized and evaluated for antiviral activity. | mdpi.com |

Computational Approaches in Derivative Design and Mechanism Elucidation

Molecular Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools in the design and elucidation of the mechanism of action of this compound derivatives. nih.govnih.gov These techniques allow for the prediction of binding modes and affinities of small molecules to their biological targets, thereby guiding the synthesis of more potent and selective compounds. nih.govmdpi.com

A notable application of molecular docking has been in the study of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs as inhibitors of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a key target in antimalarial drug development. nih.gov Docking studies using programs like Glide, FlexX, and GOLD have successfully reproduced the experimental conformation of known ligands and demonstrated that these compounds can form hydrogen bond interactions with key amino acid residues in the active site of both wild-type and mutant forms of the enzyme. nih.gov

Molecular docking has also been instrumental in understanding the inhibitory activity of other antimicrobial agents. For instance, docking studies on benzoxazole (B165842) derivatives against various cancer-related receptors have provided insights into their antitumor mechanisms. mdpi.com Similarly, the antibacterial activity of certain 1,3,4-oxadiazole (B1194373) analogues has been correlated with their docking scores against DNA gyrase. mdpi.com In another study, molecular docking was used to investigate the binding of imidazolidine-4-one derivatives to the bacterial FabH–CoA complex in E. coli, confirming their antimicrobial potential. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interactions over time. In the development of inhibitors for 4-hydroxyphenylpyruvate dioxygenase (HPPD), MD simulations revealed that certain phenylalanine residues made significant contributions to the binding strength of the inhibitors. nih.gov This information is crucial for the design of novel HPPD inhibitors.

The combination of molecular docking and MD simulations has been particularly powerful in the design of antiparasitic agents. For example, in the development of chroman-4-one derivatives targeting pteridine reductase 1 (PTR1), these methods were used to explain the inhibitory activity by comparing observed and predicted binding modes. mdpi.com

Applications of Computational Methods in Drug Design

| Derivative Class | Target | Computational Method(s) | Key Findings | Reference(s) |

| 2,4-Diaminoquinazoline and 2,4-diaminopteridine analogs | P. falciparum DHFR | Molecular Docking (Glide, FlexX, GOLD) | Predicted binding modes and H-bond interactions with key residues. | nih.gov |

| Benzoxazole derivatives | Cancer-related receptors | Molecular Docking | Indicated significant effects against receptors involved in tumor survival. | mdpi.com |

| 1,3,4-Oxadiazole analogues | DNA gyrase | Molecular Docking | Docking scores correlated with antibacterial activity. | mdpi.com |

| Imidazolidine-4-one derivatives | Bacterial FabH–CoA complex | Molecular Docking | Investigated binding to confirm antimicrobial activity. | nih.gov |

| HPPD inhibitors | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Molecular Dynamics | Identified key phenylalanine residues for binding strength. | nih.gov |

| Chroman-4-one derivatives | Pteridine Reductase 1 (PTR1) | Molecular Docking and MD Simulations | Explained inhibitory activity by comparing observed and predicted binding modes. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable in the design of new derivatives of this compound by identifying the key physicochemical properties that influence their therapeutic effects. researchgate.netnih.gov

A QSAR analysis was conducted on a series of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductase (DHFR). nih.gov The study revealed that the electronic properties of the molecules, specifically the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment (DPL3), were crucial for their inhibitory activity. nih.gov A lower LUMO energy suggests a greater ability to accept electrons, which is important for the electrophilicity of the molecules and their interaction with electron-rich areas at the receptor site. nih.gov The QSAR model indicated that incorporating electronegative groups could enhance the inhibitory potency. nih.gov

In the context of antifungal research, a 2D-QSAR study was performed on dihydropyrimidine-4-carbonitrile analogs to understand their activity against Candida albicans. researchgate.net The resulting QSAR model showed a significant correlation between the calculated physicochemical descriptors (lipophilic, electronic, and steric parameters) and the observed antifungal activity, with a high predictive accuracy. researchgate.net This provides valuable insights into the structural features required for potent antifungal agents within this class of compounds. researchgate.net

The application of QSAR is not limited to pteridine analogs. For example, QSAR studies have been employed in the development of various other therapeutic agents, contributing to a more rational and efficient drug design process.

Virtual Screening and Ligand-Based Design

Virtual screening and ligand-based design are powerful computational strategies employed in the discovery of novel derivatives and analogs of this compound with desired biological activities. These methods allow for the rapid screening of large compound databases to identify potential hit compounds, thereby accelerating the drug discovery process. nih.govmdpi.com

Virtual screening can be performed using various techniques, including pharmacophore modeling and molecular docking. nih.govnih.gov A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific biological target. In one study, a multilayered virtual screening workflow combining pharmacophore models, molecular docking, and molecular dynamics was used to identify novel inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This approach successfully screened over 100,000 compounds and identified a hit compound with excellent potency against the target enzyme. nih.gov

Similarly, virtual screening has been used to identify small molecule inhibitors of the PD-1/PD-L1 pathway, a crucial target in cancer immunotherapy. nih.gov By employing multistage virtual screening methods on multiple compound databases, researchers were able to propose 35 potential ligands, which were then further analyzed and validated experimentally. nih.gov

Ligand-based design, on the other hand, utilizes the structural information of known active compounds to design new molecules with improved properties. This approach is particularly useful when the three-dimensional structure of the target protein is not available.

In the context of antimicrobial research, virtual screening has been employed to identify potential inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis. mdpi.com By using pharmacophore-based queries and subsequent molecular docking, researchers were able to identify hit compounds from the ChemDiv dataset that could potentially inhibit the activity of DprE1. mdpi.com

These computational approaches, often used in combination, provide a rational and efficient framework for the design and discovery of novel therapeutic agents based on the this compound scaffold and its analogs.

Subtractive Genomics for Pathogen-Specific Target Identification

Subtractive genomics has emerged as a powerful in silico approach to accelerate the identification of novel drug targets within pathogenic organisms. berkeley.eduijert.org This computational methodology is centered on a comparative analysis between the genome of a pathogen and its host. nih.govnih.gov The primary goal is to identify genes that are essential for the pathogen's survival but are absent in the host. nih.govplos.org These non-homologous, essential genes represent ideal therapeutic targets, as inhibitors designed against them are less likely to cause adverse effects in the host. nih.govnih.gov This strategy significantly reduces the time and cost associated with the initial stages of drug discovery. berkeley.edu

The application of subtractive genomics is particularly relevant for identifying targets for pteridine derivatives, such as analogs of this compound. Many of these compounds are known to interfere with the folate biosynthesis pathway, a metabolic route that is critical for the survival of numerous bacteria and protozoan parasites. nih.govpatsnap.com Since humans acquire folate through their diet, the enzymes within the pathogen's folate pathway are validated and attractive drug targets. nih.govpatsnap.com

The process of identifying these targets through subtractive genomics involves several key steps:

Proteome Comparison: The complete set of proteins (proteome) of the pathogen is compared against the host's proteome to find non-homologous proteins. nih.govmdpi.com

Essential Gene Identification: From the pool of non-homologous proteins, those that are critical for the pathogen's viability are identified using databases like the Database of Essential Genes (DEG). nih.govnih.gov

Metabolic Pathway Analysis: The identified essential proteins are then analyzed to determine their role in unique metabolic pathways within the pathogen, such as the folate biosynthesis pathway. mdpi.comfrontiersin.org

Druggability Assessment: Finally, the prioritized targets are evaluated for their "druggability," meaning their structural suitability for binding to a small-molecule inhibitor. nih.govfrontiersin.org

A primary enzyme in the folate pathway that serves as a target for pteridine-based inhibitors is Dihydropteroate synthase (DHPS) . nih.govontosight.ai DHPS catalyzes a crucial step in the synthesis of folic acid precursors. nih.gov Subtractive genomics can efficiently identify the DHPS gene in various pathogens as a non-homologous, essential target. For instance, this approach has been applied to numerous clinically significant bacteria, including Streptococcus pneumoniae, Moraxella catarrhalis, and Stenotrophomonas maltophilia, to pinpoint unique and essential enzymes in their metabolic pathways. nih.govplos.orgnih.gov

The table below illustrates potential pathogen-specific targets within the folate pathway that can be identified using subtractive genomics and are relevant for inhibition by derivatives of this compound.

| Pathogen Example | Identified Non-Homologous Target | Target Function in Folate Pathway | Rationale for Targeting |

| Bacillus anthracis | Dihydropteroate synthase (DHPS) | Catalyzes the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.gov | Essential for folate synthesis in the bacterium; its inhibition blocks DNA synthesis and repair. Pterin-site inhibitors can bypass common sulfonamide resistance. nih.gov |

| Plasmodium falciparum | Dihydropteroate synthase (Pfdhps) | Catalyzes the formation of 7,8-dihydropteroate from DHPP and pABA. mdpi.com | Crucial for the parasite's survival by enabling the synthesis of tetrahydrofolate, a precursor for DNA. mdpi.com |

| Escherichia coli | Dihydropteroate synthase (DHPS) | An enzyme in the folate biosynthesis pathway that is the target of sulfonamide antibiotics. researchgate.net | The pterin-binding site of this enzyme is a target for developing new inhibitors to overcome existing drug resistance. researchgate.net |

By leveraging subtractive genomics, researchers can effectively sift through vast amounts of genomic data to prioritize the most promising pathogen-specific targets. This focused approach facilitates the rational design and development of next-generation inhibitors, including derivatives and analogs of this compound, that are tailored to interfere with essential pathogen-specific pathways while minimizing host toxicity.

Analytical and Characterization Methodologies in Pteridine Research

Spectroscopic Techniques for Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools in the study of 2,6-Diaminopteridin-4(1H)-one, offering detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) spectra of pteridine (B1203161) derivatives, the chemical shifts of protons provide valuable information about their electronic environment. For instance, in 1,4-dihydropyridine (B1200194) derivatives, a related class of compounds, the NH proton typically appears as a singlet between δ 8.76 and 9.19 ppm when measured in DMSO-d₆. scielo.br The protons on the pteridine ring system of this compound would exhibit characteristic chemical shifts that are influenced by the electron-donating amino groups and the electron-withdrawing keto group.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The ¹³C NMR spectra of pteridines have been studied, revealing characteristic chemical shifts for the carbon atoms in the pyrimidine (B1678525) and pyrazine (B50134) rings. researchgate.net For example, in pteridine derivatives, the carbon signals of the 1,4-dihydropyridine ring are sensitive to the nature of substituents at various positions. scielo.br The carbonyl carbon (C4) in this compound would be expected to show a characteristic downfield shift.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. It involves ionizing the compound and separating the resulting ions based on their mass-to-charge ratio.

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For instance, 2-amino-4-hydroxypteridine has a calculated molecular weight of 163.14 g/mol and an exact mass of 163.04940980 Da. nih.gov

Fragmentation patterns observed in the mass spectrum can offer structural information. The fragmentation of the pteridine ring system can help to identify the nature and position of substituents. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing pteridine derivatives. nih.govnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H stretching: The amino groups (-NH₂) would show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. For example, in 4,6-diamino-2-pyrimidinethiol, N-H stretching bands appear at 3339 cm⁻¹ and 3435 cm⁻¹. researchgate.net

C=O stretching: The carbonyl group (C=O) at the 4-position would exhibit a strong absorption band, typically in the range of 1630-1680 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pteridine ring system are expected in the 1500-1600 cm⁻¹ region. scirp.org

N-H bending: The bending vibrations of the amino groups would also be present in the spectrum.

These characteristic absorption bands help to confirm the presence of the key functional groups in the molecule.

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for quantitative analysis and for studying electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption maxima that are influenced by the pH of the solution due to the presence of acidic and basic functional groups.

The fluorescence properties of pteridines are also pH-dependent and can be utilized in sensitive detection methods. For example, the fluorescence of lumazine (B192210), a related pteridine, shows different emission maxima depending on its ionic state (anionic, neutral, or cationic). researchgate.net This property is exploited in biological assays where changes in the UV-Vis or fluorescence spectrum can indicate interactions with biological targets or changes in the local environment.

Chromatographic Separation and Purification Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pteridines. nih.gov It offers high resolution and sensitivity for separating complex mixtures.

Reversed-Phase HPLC: This is the most common mode of HPLC used for pteridine analysis. Separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The composition of the mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, can be optimized to achieve the desired separation. nih.govnih.gov

Detection Methods:

UV-Vis Detection: Pteridines can be detected by their UV absorbance at specific wavelengths.

Fluorescence Detection: This method offers higher sensitivity and selectivity for naturally fluorescent pteridines. The excitation and emission wavelengths can be optimized for specific compounds. For instance, a fluorimetric-HPLC method for nine pteridines used an excitation wavelength of 272 nm and various emission wavelengths for different compounds. nih.gov

Electrochemical Detection: This technique can be used for the direct and sensitive detection of redox-active pteridines. nih.gov

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and allows for the definitive identification and quantification of pteridines in complex samples. rsc.orgresearchgate.net

The development of robust HPLC methods is crucial for studying the role of this compound and other pteridines in various biological processes and as potential disease biomarkers. researchgate.net

Gas Chromatography (GC)

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com In the context of pteridine research, GC-MS can be utilized for the identification and quantification of various pteridine derivatives. The process involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a column. youtube.com Following separation, the mass spectrometer fragments the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound. youtube.com